Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate
Description
Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate is a thiazole-based ester featuring a thiophene moiety at the 2-position of the thiazole ring. Structural characterization typically employs spectroscopic methods (FT-IR, NMR) and single-crystal X-ray diffraction (SC-XRD) .
Properties
Molecular Formula |
C11H11NO2S2 |
|---|---|
Molecular Weight |
253.3 g/mol |
IUPAC Name |
ethyl 2-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H11NO2S2/c1-2-14-11(13)9-7-16-10(12-9)6-8-4-3-5-15-8/h3-5,7H,2,6H2,1H3 |
InChI Key |
IQMALMLZWMRCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Bromination and Ring-Closure Method (Patent CN106632137A)
This method involves a bromination step followed by cyclization with thiocarbamide:
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | Methyl compound warmed to 30°C, bromine added slowly with chlorine passed through | Bromination at controlled rates (Br: 2 kg/hr, Cl2: 1 kg/hr) until liquid phase purity <5% | Bromide intermediate obtained |
| 2 | Ethanol solution with thiocarbamide (55 g), sodium acetate (76 g), 50% solution, 400 mL | Dropwise addition of bromide at 15–20°C over 2–3 hours, then insulated for 3 hours | Ethyl Methylaminothiazolyloximate obtained |
| 3 | pH adjustment to 7–7.5 with 10% NaOH, cooling, filtration, drying | Product isolated with molar yield 63%, purity 99.47% | High purity product |
This protocol emphasizes careful temperature control and pH adjustment to optimize yield and purity.
Base-Promoted Regioselective Cyclization (RSC Advances, 2025)
A metal-free, room-temperature approach uses alkyl 2-(methylthio)-2-thioxoacetates and active methylene isocyanides:
- The reaction proceeds via regioselective cyclization forming 2,5- and 4,5-disubstituted thiazoles.
- Broad functional group tolerance at the 5-position (which includes the ester group).
- High yields and rapid reaction times under mild conditions.
- Products confirmed by single-crystal X-ray diffraction.
- Density Functional Theory (DFT) mechanistic studies support selective cyclization pathways.
This method offers a practical alternative to classical syntheses, avoiding harsh reagents and conditions.
Lawesson’s Reagent-Mediated Synthesis (ChemicalBook, 2021)
This approach synthesizes thiazole derivatives including ethyl 4-methyl-2-(thiophen-2-yl)thiazole-5-carboxylate, closely related to the target compound:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | Benzamide derivative in tetrahydrofuran (THF), Lawesson’s reagent (0.6 equiv), reflux 4 h | Conversion to thiazole intermediate | Crude product obtained |
| 2 | Concentration, extraction with ethyl acetate, washing, drying | Purification by silica gel chromatography | Yellow solid obtained |
| 3 | Solid intermediate + ethyl 2-chloroacetoacetate (1.2 equiv) in ethanol, reflux 6 h | Ester formation and crystallization upon cooling | White needle crystals, 79% yield |
This method highlights the utility of Lawesson’s reagent for sulfur incorporation and subsequent ester formation under reflux conditions.
Microwave-Assisted Synthesis (PMC, 2024)
Microwave irradiation expedites esterification and bromination steps:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | 3-(2-Thienoyl)propionic acid in absolute ethanol + conc. H2SO4, microwave at 80°C for 15 min | Rapid esterification to ethyl 3-(thiophen-2-yl)propionate | 89% yield |
| 2 | Bromination with bromine in warm chloroform, 2 h stirring | Formation of ethyl 3-bromo-3-(thiophen-2-yl)propionate | 85% yield |
| 3 | Reaction of bromoester with substituted phenylthiourea | Cyclization to thiazole derivatives | Subsequent steps follow |
Microwave-assisted protocols provide time-efficient routes with good yields and straightforward workup.
Ethyl 2-Amino-4-methylthiazole-5-carboxylate Preparation (Patent CN103664819A)
Though focused on a related amino-substituted thiazole, this method informs on the preparation of thiazole carboxylates:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Ethanol solution (10-35% ethyl acetate), thiocarbamide, sodium carbonate | Mixture warmed to 40-55°C, ethyl 2-chloroacetoacetate added dropwise, heated to 60-70°C for 5-5.5 h | High yield (>98%), mp 172-173°C |
| 2 | Distillation to remove solvent, filtration, pH adjustment to 9-10 with NaOH | Precipitation and isolation of product | Vacuum drying yields solid |
This protocol offers a low-temperature, short-time synthesis with excellent yield and purity, adaptable for related thiazole esters.
Comparative Data Table of Key Preparation Methods
Mechanistic and Research Insights
- The regioselectivity in thiazole ring formation is influenced by the nature of substituents and reaction conditions, as supported by DFT studies in base-promoted cyclizations.
- Bromination steps are critical for introducing reactive sites for subsequent nucleophilic attack by thiourea or thiocarbamide, leading to ring closure.
- Lawesson’s reagent facilitates the conversion of amides to thiazoles by sulfur insertion, a key step in some synthetic routes.
- Microwave-assisted methods enhance reaction rates and yields by providing uniform heating and reducing reaction times dramatically.
- pH control during workup affects product crystallization and purity, especially in ester and amino-thiazole derivatives.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene and thiazole compounds .
Scientific Research Applications
Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate is a synthetic compound with a thiazole ring and a thiophene moiety, with an ethyl ester group attached to the thiazole ring. It is part of a class of thiazole derivatives with diverse pharmacological properties. This compound is explored for potential applications in medicinal chemistry and materials science.
Applications in Medicinal Chemistry
- Antimicrobial Properties: this compound has shown efficacy against various strains of bacteria and fungi. Thiophene compound derivatives can possess potent antibacterial activity, especially against Gram-negative bacteria such as Escherichia coli.
- Anticancer properties: Thiazole derivatives, including Ethyl 2-(3-(thiophen-2-ylmethyl)ureido)thiazole-4-carboxylate, have been studied for their anticancer properties. Studies suggest that these compounds may inhibit certain cancer cell lines, showing their potential as anticancer agents.
- Other activities: Thiazole derivatives have demonstrated diverse pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, antiviral, antitumor, and neuroprotective activities .
Interactions with Biological Macromolecules
Mechanism of Action
The mechanism of action of Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Thiazole-4-carboxylates exhibit diverse biological and electronic behaviors depending on substituents at the 2-position. Key analogs include:
*Inferred from analogous syntheses .
Key Observations :
- The nitro-substituted analog exhibits the smallest HOMO-LUMO gap (3.5 eV) due to strong electron-withdrawing effects, enhancing charge transfer and reactivity .
- The thiophen-2-ylmethyl group likely provides moderate conjugation (estimated gap: 3.8–4.2 eV), balancing stability and electronic activity.
- Fluorinated and hydroxylated analogs prioritize lipophilicity or solubility, respectively, for drug-like properties .
Antimicrobial and Antioxidant Activity
- Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates (e.g., 2g , 2h ) demonstrated potent antioxidant activity (%FRSA: 74.50–84.46) and moderate antimicrobial effects . Substituents like 4-hydroxy-3-methoxybenzylidene enhance radical scavenging.
Antitumor Activity
- Ethyl 2-aminothiazole-4-carboxylate derivatives (e.g., 5a, 5b) showed IC50 values of 0.72–1.55 μM against HCT-116 colorectal cancer cells, comparable to methotrexate (IC50: 0.7 μM) . Aminoacyl side chains facilitated β-catenin inhibition.
- Thiophene Potential: The thiophen-2-ylmethyl group’s lipophilicity could enhance cellular uptake, while its aromaticity might stabilize DNA or protein interactions.
Biological Activity
Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate is a compound that belongs to the thiazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a unique combination of thiophene and thiazole rings, contributing to its reactivity and biological potential. Its molecular formula is with a molecular weight of approximately 239.31 g/mol. The presence of the ethyl ester group enhances its solubility and bioavailability, making it a subject of interest in medicinal chemistry.
Biological Activities
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains and fungi. Studies have shown that derivatives of thiophene compounds exhibit potent antibacterial activity against Gram-negative bacteria such as Escherichia coli and certain fungi like Candida albicans .
| Microorganism | Activity (MIC μg/mL) |
|---|---|
| E. coli | 50 |
| Candida albicans | 25 |
| Staphylococcus aureus | 30 |
2. Anticancer Activity
The compound has been evaluated for its anticancer properties, showing effectiveness against various cancer cell lines. In vitro studies have indicated that this compound can inhibit the growth of specific tumor cells, with some derivatives exhibiting IC50 values in the low micromolar range .
| Cell Line | IC50 (μM) |
|---|---|
| RPMI-8226 (Leukemia) | 0.08 |
| MCF-7 (Breast Cancer) | 1.61 |
| A-431 (Skin Cancer) | 1.98 |
3. Anti-inflammatory Activity
Research indicates that thiazole derivatives, including this compound, exhibit anti-inflammatory effects by modulating inflammatory pathways . This activity is crucial for developing treatments for chronic inflammatory diseases.
4. Neuroprotective Activity
Emerging studies suggest that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases . The mechanisms are thought to involve the inhibition of oxidative stress and modulation of neuronal signaling pathways.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:
- Protein Binding: The compound has been shown to bind effectively to specific protein targets, potentially inhibiting their function and leading to therapeutic effects.
- Enzyme Inhibition: It may inhibit enzymes involved in critical cellular processes, such as those required for bacterial cell wall synthesis .
Case Studies
Several studies have highlighted the potential of this compound as a lead compound in drug development:
- Antimicrobial Evaluation: A study reported that derivatives exhibited enhanced activity against resistant bacterial strains compared to traditional antibiotics .
- Antitumor Screening: In another evaluation by the National Cancer Institute, multiple derivatives were tested against a panel of human tumor cell lines, revealing promising anticancer activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via cyclization reactions. For example, refluxing benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol for 1 hour yields thiazole esters. Cooling and extraction with ether followed by sodium sulfate drying are critical for purity . Oxidation reactions (e.g., using activated MnO₂ in dichloromethane) can further modify substituents, requiring strict control of reaction time and stoichiometry to avoid over-oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Key Techniques :
- ¹H/¹³C NMR : Signals for the thiophen-2-ylmethyl group (δ ~2.8–3.2 ppm for CH₂, aromatic protons at δ ~6.8–7.5 ppm) and ester carbonyl (δ ~165–170 ppm) confirm structural integrity .
- IR Spectroscopy : Stretching vibrations for C=O (1730–1750 cm⁻¹) and C-S (650–750 cm⁻¹) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 210 for related thiazoles) and fragmentation patterns aid in confirming the molecular formula .
Q. What are the typical chemical modification reactions for this compound, and how do they expand its application in medicinal chemistry?
- Reactions :
- Substitution : Sodium azide or thiourea in polar solvents introduces amino or thiol groups at reactive positions .
- Oxidation/Reduction : Hydrogen peroxide oxidizes thioethers to sulfones, while LiAlH₄ reduces esters to alcohols, enabling diversification of biological activity .
- Applications : Modified derivatives show enhanced antimicrobial or anticancer properties, as seen in studies where substituent variation improved IC₅₀ values against cancer cell lines .
Advanced Research Questions
Q. How does the stereochemistry of substituents affect the biological activity of thiazole derivatives, and what strategies optimize it?
- Structural Insights : Stereochemical control at positions like the oxazolidinone ring (e.g., (4S,5R)-configuration) significantly impacts target binding. For example, ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate shows higher enzyme inhibition due to optimal spatial alignment with active sites .
- Optimization : Chiral catalysts (e.g., Sharpless epoxidation) or enantioselective synthesis protocols can enhance stereochemical purity .
Q. What methodological considerations are critical when using molecular docking to study this compound’s interaction with biological targets like beta-catenin?
- Protocol :
Target Preparation : Retrieve beta-catenin structures (PDB ID: 1G3J) and optimize protonation states using tools like AutoDock Tools .
Ligand Preparation : Generate 3D conformers of the compound and validate with DFT calculations for accurate charge assignment .
Docking Parameters : Use Lamarckian genetic algorithms (GA) with 100 runs to account for flexibility. Prioritize binding poses with hydrogen bonds to Lys312 or Asp386 residues .
- Validation : Cross-check docking scores with in vitro assays (e.g., antiproliferative activity in HCT-116 cells) to resolve discrepancies between in silico and experimental data .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in silico studies?
- Case Example : In silico ADMET predictions for ethyl 2-aminothiazole derivatives suggested high bioavailability, but in vitro assays showed limited permeability due to efflux pumps.
- Resolution :
- Assay Optimization : Use P-glycoprotein inhibitors (e.g., verapamil) in transport assays to isolate efflux effects .
- Data Reconciliation : Apply machine learning models trained on both in vitro and in silico datasets to improve predictive accuracy .
Q. What role do crystallographic data play in understanding structural features, and which software tools are recommended for analysis?
- Crystallography Workflow :
Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
Structure Solution : SHELXD (for experimental phasing) and SHELXL (for refinement) are industry standards for small-molecule crystallography .
Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) to ensure model accuracy .
Data Contradiction Analysis
- Example : Conflicting reports on antimicrobial activity (e.g., MIC variations between studies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
